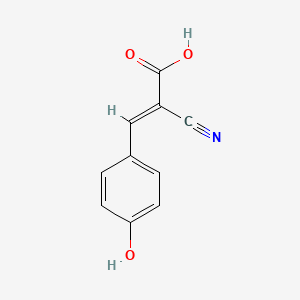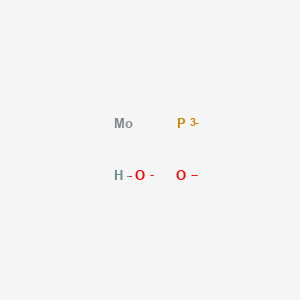
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt involves the reaction of anthraquinone derivatives with aromatic amines. The process typically includes sulfonation and amination steps under controlled conditions to ensure the correct substitution pattern on the anthraquinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It is reduced to a colorless form, which is the basis for its use as a redox indicator.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or ascorbic acid are used.
Substitution: Electrophilic reagents like nitronium ions or halogens are employed under acidic conditions.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: The reduced, colorless form of the compound.
Substitution: Substituted anthraquinone derivatives.
Applications De Recherche Scientifique
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt is extensively used in:
Chemistry: As a redox indicator in various analytical techniques.
Biology: To measure cell viability, proliferation, and metabolic activity.
Medicine: In cytotoxicity assays to evaluate the efficacy of drugs, particularly in cancer research.
Industry: As a dye in textiles and as a marker in various industrial processes.
Mécanisme D'action
The compound exerts its effects through a redox mechanism. When introduced into a biological or chemical system, it undergoes reduction, leading to a color change from blue to pink. This change is due to the reduction of the anthraquinone moiety to a hydroquinone form. The molecular targets include cellular reductases that facilitate this reduction process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resazurin: Another redox indicator used for similar purposes.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Used in cell viability assays but with a different mechanism of action.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but more soluble.
Uniqueness
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt is unique due to its high water solubility and the distinct color change it undergoes upon reduction. This makes it particularly useful in aqueous environments and for real-time monitoring of cellular processes .
Propriétés
Numéro CAS |
12237-86-4 |
|---|---|
Formule moléculaire |
C41H26N4Na2O10S2 |
Poids moléculaire |
844.8 g/mol |
Nom IUPAC |
disodium;1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]methyl]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C41H28N4O10S2.2Na/c42-36-30(56(50,51)52)18-28(32-34(36)40(48)26-7-3-1-5-24(26)38(32)46)44-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)45-29-19-31(57(53,54)55)37(43)35-33(29)39(47)25-6-2-4-8-27(25)41(35)49;;/h1-16,18-19,44-45H,17,42-43H2,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 |
Clé InChI |
RISWUWJFSHOUBJ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


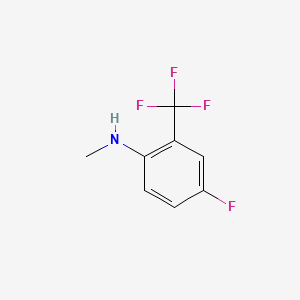
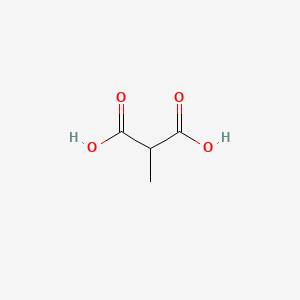
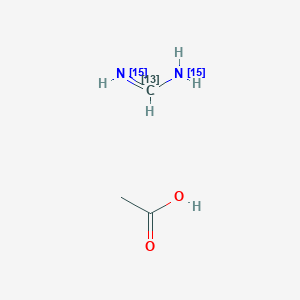
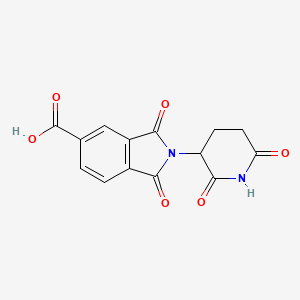
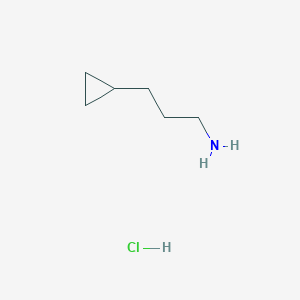
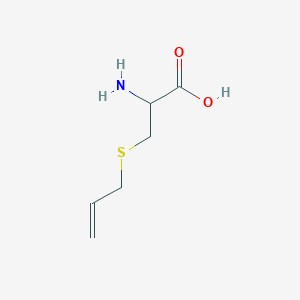
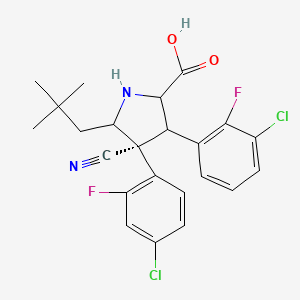
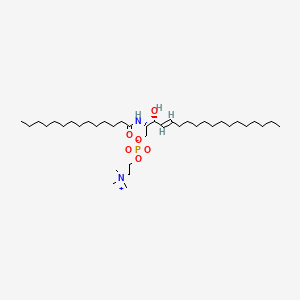
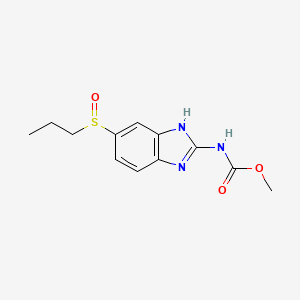

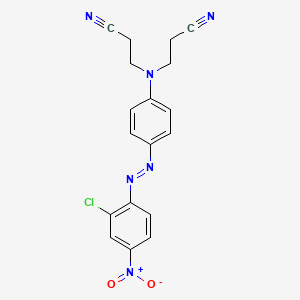
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3418308.png)
